molecular formula C15H12ClN3O2 B2638604 3-(2-Chlorophenyl)-5-[2-(dimethylamino)-1-formylvinyl]-4-isoxazolecarbonitrile CAS No. 400087-67-4

3-(2-Chlorophenyl)-5-[2-(dimethylamino)-1-formylvinyl]-4-isoxazolecarbonitrile

Cat. No. B2638604
CAS RN: 400087-67-4
M. Wt: 301.73
InChI Key: RJBSFTSQJBWBKQ-CSKARUKUSA-N
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Description

3-(2-Chlorophenyl)-5-[2-(dimethylamino)-1-formylvinyl]-4-isoxazolecarbonitrile (3C5D1FVIC) is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Spectroscopic and Structural Analysis

Research on related compounds like 4-(4-chlorophenyl) and 4-[4-(dimethylamino) phenyl]-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes has shown detailed analyses through DFT and TD-DFT/PCM calculations. This includes molecular structure determinations, spectroscopic characterizations (FT-IR, NMR, UV–Vis absorption, and fluorescence emission spectral measurements), and complete NBO analysis to find intermolecular electronic interactions. Such studies are crucial for understanding the electronic properties and potential applications of these compounds, possibly indicating similar avenues for research into 3-(2-Chlorophenyl)-5-[2-(dimethylamino)-1-formylvinyl]-4-isoxazolecarbonitrile (Wazzan, Al-Qurashi, & Faidallah, 2016).

Drug Discovery and Pharmacology

Although you requested to exclude drug usage and dosage information, it's worth noting that compounds structurally similar to 3-(2-Chlorophenyl)-5-[2-(dimethylamino)-1-formylvinyl]-4-isoxazolecarbonitrile have been identified as nonpeptidic agonists of specific receptors, such as the urotensin-II receptor. This highlights their significance in drug discovery and pharmacological research, where their unique properties might be harnessed for therapeutic purposes (Croston et al., 2002).

properties

IUPAC Name

3-(2-chlorophenyl)-5-[(Z)-1-(dimethylamino)-3-oxoprop-1-en-2-yl]-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c1-19(2)8-10(9-20)15-12(7-17)14(18-21-15)11-5-3-4-6-13(11)16/h3-6,8-9H,1-2H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBSFTSQJBWBKQ-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=O)C1=C(C(=NO1)C2=CC=CC=C2Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C=O)/C1=C(C(=NO1)C2=CC=CC=C2Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301324745
Record name 3-(2-chlorophenyl)-5-[(Z)-1-(dimethylamino)-3-oxoprop-1-en-2-yl]-1,2-oxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819274
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(2-Chlorophenyl)-5-[2-(dimethylamino)-1-formylvinyl]-4-isoxazolecarbonitrile

CAS RN

400087-67-4
Record name 3-(2-chlorophenyl)-5-[(Z)-1-(dimethylamino)-3-oxoprop-1-en-2-yl]-1,2-oxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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